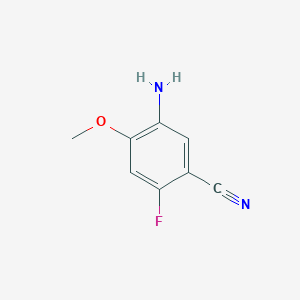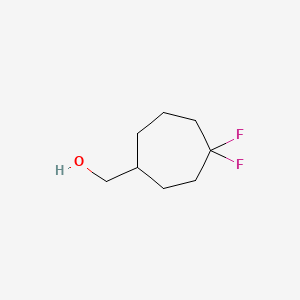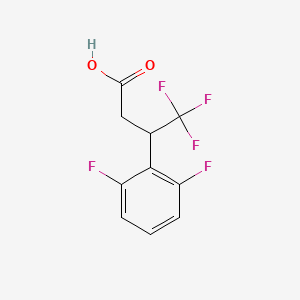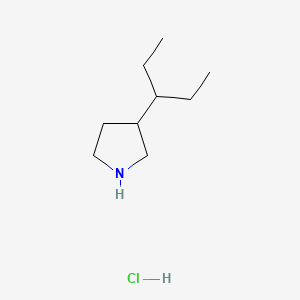
3,3-Diethoxy-1,1,1-trifluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxy-1,1,1-trifluoropropan-2-one: is an organic compound with the molecular formula C7H11F3O3 It is a trifluoromethyl ketone derivative, characterized by the presence of two ethoxy groups and a trifluoromethyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one typically involves the reaction of trifluoroacetone with ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired product. The general reaction scheme is as follows:
CF3COCH3+2C2H5OH→CF3C(OCH2CH3)2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique reactivity, making it valuable for the synthesis of fluorinated compounds.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving ketone groups
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s electrophilicity, making it a potent inhibitor of enzymes that interact with ketone groups. The ethoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
3-Bromo-1,1,1-trifluoroacetone: Similar in structure but with a bromine atom instead of ethoxy groups.
1,1,1-Trifluoro-2-propanone: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.
Uniqueness: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C7H11F3O3 |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
3,3-diethoxy-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H11F3O3/c1-3-12-6(13-4-2)5(11)7(8,9)10/h6H,3-4H2,1-2H3 |
Clé InChI |
CDPRJEXNHGYUPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)C(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropyl]methanol](/img/structure/B13592539.png)
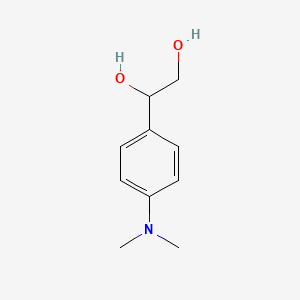
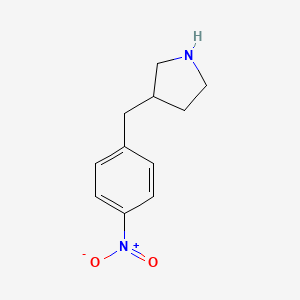

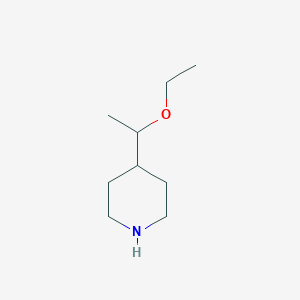
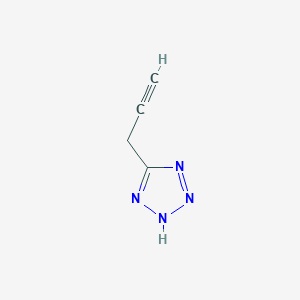
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)
